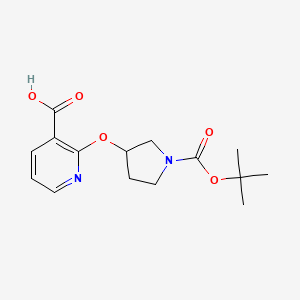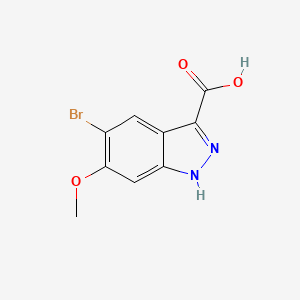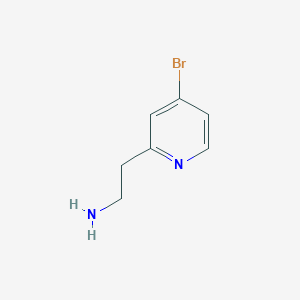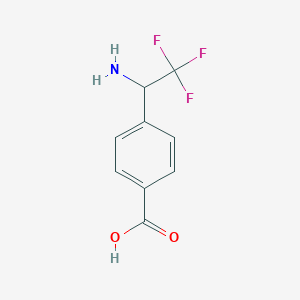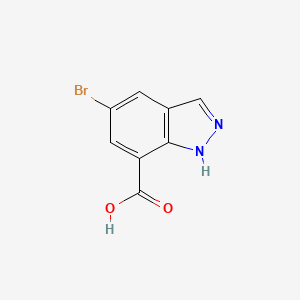![molecular formula C11H17FN2O B1527828 2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol CAS No. 1182922-91-3](/img/structure/B1527828.png)
2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol
Descripción general
Descripción
2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C11H17FN2O and its molecular weight is 212.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Synthesis Methods
One study discusses the use of 2-aminobenzyl alcohol (a related compound) in palladium-catalyzed modified Friedländer quinoline synthesis. This method demonstrates the reactivity of 2-aminobenzyl alcohols with ketones to produce quinolines, showcasing a potential pathway for synthesizing complex aromatic compounds using similar structural motifs (Cho & Ren, 2007).
Receptor Research
Another research focus is on receptor differentiation, where modifications of a related structure, 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, have been shown to alter sympathomimetic activity. This differentiation suggests the molecule's utility in studying β-receptor subtypes, providing a foundation for developing targeted therapies (Lands, Ludueña, & Buzzo, 1967).
Synthesis of Enantiopure Compounds
Research into the synthesis of enantiopure syn-beta-amino alcohols presents a method for achieving high stereoselectivity in producing compounds with similar backbones. This synthesis route is crucial for developing pharmaceuticals where the chirality of molecules can significantly impact their biological activity (Andrés et al., 1996).
Enantioselective Catalysis
Studies also include the development of chiral aminophenolate zinc complexes for catalysis in the ring-opening polymerization of lactides. This application highlights the importance of such compounds in polymer science, where the synthesis of biodegradable plastics requires precise catalytic methods (Lu et al., 2019).
Antibacterial Applications
A study on the antibacterial activities of a related Schiff base synthesized from 4-fluorobenzaldehyde and ethanolamine demonstrates the compound's effectiveness against various bacteria. This finding suggests potential applications in developing new antimicrobial agents (Huang & Tian, 2004).
Propiedades
IUPAC Name |
2-[(2-amino-5-fluorophenyl)methyl-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O/c1-2-14(5-6-15)8-9-7-10(12)3-4-11(9)13/h3-4,7,15H,2,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGCZKGCOVEZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


